molecular formula C15H16N2O3 B13228191 3-[1-(4-Methoxyphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile

3-[1-(4-Methoxyphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile

Cat. No.: B13228191
M. Wt: 272.30 g/mol
InChI Key: FOQZKKVCASSUSZ-UHFFFAOYSA-N
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Description

3-[1-(4-Methoxyphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile ( 2060025-23-0) is a chemical compound with a molecular formula of C15H16N2O3 and a molecular weight of 272.30 g/mol . Its structure features a piperidinone core substituted with a 4-methoxyphenyl group and a 3-oxopropanenitrile chain, a β-oxonitrile functionality that is a valuable building block in organic synthesis and medicinal chemistry research . Compounds with similar nitrile and carbonyl motifs serve as key intermediates and are investigated for their potential biological activities . For instance, research on structurally related α-cyano carbonyl compounds has demonstrated promising bioactive properties, such as distinguished potency and selectivity against specific cancer cell lines, highlighting the research value of this chemical class in developing novel therapeutic agents . The presence of the nitrile group can influence the compound's binding affinity and metabolic stability, making it a point of interest in drug discovery . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

3-[1-(4-methoxyphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile

InChI

InChI=1S/C15H16N2O3/c1-20-12-6-4-11(5-7-12)17-10-2-3-13(15(17)19)14(18)8-9-16/h4-7,13H,2-3,8,10H2,1H3

InChI Key

FOQZKKVCASSUSZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCCC(C2=O)C(=O)CC#N

Origin of Product

United States

Preparation Methods

Formation of the Piperidinone Core

Method:
The core piperidinone ring can be synthesized via cyclization reactions involving amino acids, ketoesters, or through multicomponent reactions such as the Mannich or Pictet-Spengler type reactions.

Likely Approach:

  • Starting Material: A suitable amino acid derivative, such as a 4-methoxyphenyl-substituted amino acid or a precursor like 4-methoxyphenylalanine.
  • Reaction: Cyclization under acidic or basic conditions to form the piperidinone ring, possibly via intramolecular condensation.

Introduction of the 4-Methoxyphenyl Group

Method:

  • N-alkylation or N-acylation: The aromatic group can be attached via nucleophilic substitution if a suitable leaving group (e.g., halogen) is present on the ring or via amide formation if starting from a corresponding amine.

Reaction Conditions:

  • Use of a 4-methoxyphenyl halide (e.g., 4-methoxyphenyl bromide or chloride) with a nucleophilic nitrogen on the piperidinone ring.
  • Catalysts such as potassium carbonate or sodium hydride facilitate substitution.

Incorporation of the Nitrile Group

Method:

  • Cyanation: The nitrile moiety can be introduced via nucleophilic substitution with cyanide sources such as sodium cyanide or potassium cyanide.
  • Alternative: Use of a cyanoester intermediate that reacts with the piperidinone core.

Reaction Conditions:

  • Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at elevated temperatures.

Final Assembly and Functionalization

  • The nitrile-bearing intermediate can be further functionalized through oxidation or reduction steps to refine the oxidation state of the piperidinone ring.
  • Purification via chromatography or recrystallization ensures product purity.

Industrial and Large-Scale Synthesis Considerations

In industrial settings, continuous flow chemistry and process optimization are employed to scale up the synthesis efficiently. Key considerations include:

Aspect Approach
Reaction Optimization Temperature, solvent, catalyst, and reagent stoichiometry are fine-tuned for maximum yield.
Catalyst Use Catalysts such as palladium or copper may facilitate specific coupling steps.
Purification Crystallization or liquid-liquid extraction methods are preferred for scalability.

Reaction Pathway Summary (Proposed)

Starting Material (e.g., amino acid derivative)
↓ Cyclization → Piperidinone core
↓ Nucleophilic substitution with 4-methoxyphenyl halide → Aromatic substitution
↓ Cyanation with sodium cyanide → Nitrile introduction
↓ Oxidation/reduction as needed → Final compound

Data Tables Summarizing Key Reaction Conditions

Step Reagents Solvent Temperature Catalyst Notes
Formation of piperidinone Amino acid derivative Ethanol/Acetic acid Reflux Acidic Intramolecular cyclization
Aromatic substitution 4-Methoxyphenyl halide DMF or acetonitrile Room temp to 80°C K2CO3 or NaH Nucleophilic aromatic substitution
Cyanation Sodium cyanide Acetonitrile Elevated (50-80°C) None Nucleophilic attack on electrophilic site
Final oxidation/reduction Oxidants/reducing agents Appropriate solvent 25-60°C As needed To adjust oxidation state

Chemical Reactions Analysis

Types of Reactions

3-[1-(4-Methoxyphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: Common in organic synthesis, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may involve the use of halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-[1-(4-Methoxyphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-[1-(4-Methoxyphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidin/Phenyl Rings

Halogen-Substituted Analogs
  • 3-[1-(2,6-Difluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile (C₁₄H₁₂F₂N₂O₂, MW 278.25): Fluorine atoms at the 2,6-positions increase lipophilicity (logP) and metabolic stability compared to the methoxy group. This enhances blood-brain barrier penetration, making it suitable for CNS-targeting applications . Synthesis: Similar to the parent compound but starts with fluorinated acetophenones.
  • 3-[1-(4-Iodophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile (C₁₄H₁₃IN₂O₂, MW 368.17):

    • Iodine's large atomic radius may hinder rotational freedom, affecting conformational stability. This analog is explored in radiopharmaceuticals due to iodine's isotopic properties .
Methyl-Substituted Analogs
  • This improves pharmacokinetic profiles but may lower solubility .

Functional Group Modifications

Cyano Group Replacements
  • 3-(4-Methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one: Replacing the cyano group with a nitro moiety shifts electronic properties (strong electron-withdrawing effect), enhancing nonlinear optical (NLO) activity. This is critical in materials science for optical limiting applications .
Core Structure Variations
  • 3-{2-[4-Chloro-3-(trifluoromethyl)phenoxy]phenyl}-3-oxopropanenitrile (C₁₆H₉ClF₃NO₂, MW 345.70): The trifluoromethyl group increases acidity and resistance to enzymatic degradation. This compound is studied for agrochemical applications due to enhanced environmental stability .

Biological Activity

3-[1-(4-Methoxyphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile is a compound of interest due to its potential therapeutic applications, particularly in oncology and neurology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H16N2O3
  • Molecular Weight : 272.30 g/mol
  • Structure : The compound features a piperidine ring, a methoxyphenyl group, and a nitrile functional group, contributing to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Apoptotic Pathways : Studies indicate that derivatives of similar structural frameworks can enhance apoptotic processes in cancer cells by inhibiting anti-apoptotic proteins .
  • Anticancer Activity : Compounds with similar piperidine structures have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells .
  • Neuroprotective Effects : Research suggests that related compounds may exhibit neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases .

Biological Activity Data

Activity Type Cell Line/Model IC50 Value (µM) Reference
AnticancerMCF-724.74
AnticancerA5495.12
Apoptosis InductionH460Not specified
NeuroprotectionIn vitro modelsNot specified

Case Studies

  • Case Study on Anticancer Activity :
    In a study evaluating the anticancer properties of piperidine derivatives, it was found that compounds similar to this compound exhibited significant cytotoxicity against MCF-7 and A549 cell lines. The study reported IC50 values that suggest strong potential for further development as anticancer agents .
  • Neuroprotective Effects :
    Another research highlighted the neuroprotective effects of related compounds in models of oxidative stress-induced neuronal damage. These findings suggest that the compound may help mitigate neurodegenerative processes through antioxidant mechanisms .

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